molecular formula C18H19F3N4O2 B2738208 N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775443-54-3

N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2738208
CAS No.: 1775443-54-3
M. Wt: 380.371
InChI Key: UMXKJYRWVBTRPI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, also known by its CAS number 1775411-10-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H23F3N4O2C_{20}H_{23}F_3N_4O_2, and its structure can be represented as follows:

Chemical Structure N 4 methoxyphenyl 1 6 trifluoromethyl pyrimidin 4 yl piperidine 4 carboxamide\text{Chemical Structure }\text{N 4 methoxyphenyl 1 6 trifluoromethyl pyrimidin 4 yl piperidine 4 carboxamide}

Research indicates that the compound exhibits various biological activities primarily through its interaction with specific molecular targets. The trifluoromethyl group and the piperidine structure are crucial in enhancing its binding affinity to target proteins, which may include enzymes and receptors involved in disease pathways.

Biological Activities

  • Antimycobacterial Activity :
    • A study highlighted the effectiveness of similar compounds in inhibiting Mycobacterium tuberculosis. Although specific data on this compound is limited, analogs with similar structures demonstrated significant antimycobacterial activity, suggesting a potential role for this compound in tuberculosis treatment .
  • Antiparasitic Activity :
    • Compounds with structural similarities have shown efficacy against malaria by targeting PfATP4, a sodium pump critical for parasite survival. The incorporation of specific functional groups has been reported to enhance both potency and metabolic stability in such compounds . Further studies are needed to evaluate the direct effects of this compound on malaria parasites.
  • Neuropharmacological Effects :
    • Piperidine derivatives have been explored for their neuropharmacological properties. While direct studies on this specific compound are scarce, related piperidine compounds have shown promise in modulating neurotransmitter systems, which could imply potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimycobacterialInhibition of M. tuberculosis
AntiparasiticTargeting PfATP4 in malaria
NeuropharmacologicalModulation of neurotransmitter systems

Notable Research Findings

  • Study on Antimycobacterial Activity : Phenotypic screening identified several analogs with promising MIC values against M. tuberculosis, indicating the potential for further development of similar compounds including this compound .
  • Metabolic Stability and Efficacy : Research into structural modifications has shown that certain substitutions can significantly enhance the metabolic stability and efficacy of piperidine derivatives against parasites, suggesting a pathway for optimizing this compound for better pharmacokinetic profiles .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-27-14-4-2-13(3-5-14)24-17(26)12-6-8-25(9-7-12)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-12H,6-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXKJYRWVBTRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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